molecular formula C13H18BNO4 B14851153 6-(Acetoxy)pyridine-2-boronic acid pinacol ester

6-(Acetoxy)pyridine-2-boronic acid pinacol ester

Cat. No.: B14851153
M. Wt: 263.10 g/mol
InChI Key: BNRBAUQSBLEOTM-UHFFFAOYSA-N
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Description

6-(Acetoxy)pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the acetoxy group and the pinacol ester moiety enhances its stability and reactivity, making it a versatile reagent in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetoxy)pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-acetoxypyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 6-acetoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetoxy)pyridine-2-boronic acid pinacol ester is unique due to the presence of the acetoxy group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where high reactivity and stability are crucial for efficient synthesis .

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-8-6-7-10(15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

BNRBAUQSBLEOTM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(=O)C

Origin of Product

United States

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